2',3'-Dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylic acid
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Overview
Description
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement, where a cyclopropane ring is fused to an isoquinoline moiety. The presence of the spiro linkage imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable isoquinoline derivative with a cyclopropane precursor under controlled conditions. For instance, the reaction of an isoquinoline derivative with a cyclopropane carboxylic acid in the presence of a strong acid catalyst can yield the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve scalable processes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and reaction conditions is optimized to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of spirocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in the study of biological processes and enzyme interactions.
Medicine: Research into its potential therapeutic applications, such as anti-inflammatory and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes and receptors with high affinity, modulating their activity. This interaction can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- Spiro[cyclopropane-1,4’-isoquinoline]-1’,3’-dione
- 7’-nitro-2’,3’-dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]
- Spiro[cyclopropane-1,2’-steroids]
Uniqueness
Compared to similar compounds, 2’,3’-Dihydro-1’H-spiro[cyclopropane-1,4’-isoquinoline]-5’-carboxylic acid stands out due to its specific carboxylic acid functional group, which imparts unique reactivity and potential biological activity. Its spirocyclic structure also contributes to its distinct chemical properties and applications .
Properties
Molecular Formula |
C12H13NO2 |
---|---|
Molecular Weight |
203.24 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-isoquinoline-4,1'-cyclopropane]-5-carboxylic acid |
InChI |
InChI=1S/C12H13NO2/c14-11(15)9-3-1-2-8-6-13-7-12(4-5-12)10(8)9/h1-3,13H,4-7H2,(H,14,15) |
InChI Key |
VBYLCQUZSDWCRF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNCC3=C2C(=CC=C3)C(=O)O |
Origin of Product |
United States |
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